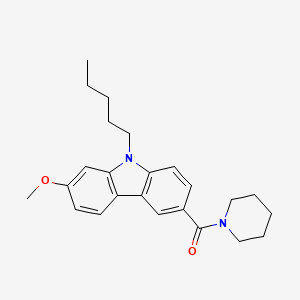

Carbazole-3-carboxamide analog 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30N2O2 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(7-methoxy-9-pentylcarbazol-3-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C24H30N2O2/c1-3-4-6-15-26-22-12-9-18(24(27)25-13-7-5-8-14-25)16-21(22)20-11-10-19(28-2)17-23(20)26/h9-12,16-17H,3-8,13-15H2,1-2H3 |

InChI Key |

LHILAHDXYGCIPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)N3CCCCC3)C4=C1C=C(C=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Carbazole 3 Carboxamide Analogs

General Synthetic Strategies and Reaction Pathways

The creation of the carbazole (B46965) framework and the introduction of the 3-carboxamide functionality rely on established and versatile chemical reactions. These methods provide the foundation for producing a wide array of carbazole-3-carboxamide analogs.

Fischer Indole (B1671886) Synthesis and its Application to Carbazole Scaffolds

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer and Friedrich Jourdan in 1883, remains a cornerstone for constructing indole and carbazole scaffolds. rsc.org This method typically involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde. For carbazole synthesis, a cyclohexanone (B45756) derivative is often condensed with a phenylhydrazine (B124118) to form an arylhydrazone, which then undergoes cyclization to yield a 1,2,3,4-tetrahydrocarbazole. researchgate.net Subsequent aromatization furnishes the carbazole ring system.

The utility of the Fischer indole synthesis is demonstrated in the total synthesis of various natural products. For instance, it has been a key step in the synthesis of ellipticine (B1684216) and its derivatives, which are known for their antitumor properties. sci-hub.sersc.org The reaction has also been employed in the preparation of indolo[2,3-a]carbazoles in a one-pot reaction from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazines. researchgate.netresearchgate.net The versatility of this method allows for the introduction of various substituents on the carbazole core, making it a powerful tool for generating diverse analogs. rsc.org

| Reactants | Reaction Conditions | Product | Significance |

| Phenylhydrazine and Cyclohexanone derivatives | Acid catalyst (e.g., HCl, H₂SO₄, Lewis acids) | 1,2,3,4-Tetrahydrocarbazole | Foundation for carbazole scaffold |

| 2-Amino-cyclohexanone hydrochloride and Substituted arylhydrazines | Acidic media | Indolo[2,3-a]carbazoles | One-pot synthesis of complex carbazoles researchgate.netresearchgate.net |

| Enamine and Methyl vinyl ketone | Fischer Indole Reaction | Indole intermediate for 9-hydroxy-6H-pyrido[4,3-b]carbazole | Application in natural product synthesis rsc.org |

Amide Bond Formation Approaches for Carboxamide Derivatization

The derivatization of a carbazole-3-carboxylic acid to its corresponding carboxamide is a crucial step in the synthesis of the target analogs. This transformation is typically achieved through various amide bond formation techniques. A common and effective method involves the use of coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used to couple a carboxylic acid with an amine. nih.gov The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. youtube.com

Another standard approach is the conversion of the carboxylic acid to a more reactive acid chloride, usually with thionyl chloride or oxalyl chloride. nih.gov The resulting acid chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine, to form the amide bond. nih.gov More contemporary and "green" methodologies are also being developed, such as one-pot processes that proceed through thioester intermediates, avoiding traditional coupling reagents. nih.gov These varied approaches provide chemists with a toolbox to create a wide range of carbazole-3-carboxamide derivatives. researchgate.net

| Coupling Method | Reagents | Key Features |

| Carbodiimide Coupling | DCC, HOBt, EDC | Widely used, efficient for a broad range of substrates nih.gov |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Forms a highly reactive intermediate nih.gov |

| One-Pot Thioester Method | Dithiocarbamate | "Green" approach, avoids traditional coupling reagents nih.gov |

Multi-Step Reaction Sequences for Complex Analog Synthesis

The synthesis of structurally complex carbazole-3-carboxamide analogs often necessitates multi-step reaction sequences. These sequences allow for the precise installation of various functional groups and the construction of intricate molecular architectures. For example, a synthetic route might begin with the formation of a substituted carbazole core, followed by the introduction of a carboxyl group at the 3-position. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.

Once the carbazole-3-carboxylic acid is in hand, it can be converted to the corresponding carboxamide and further elaborated. For instance, a three-component annulation reaction has been reported for the development of the carbazole nucleus, which can then be subjected to further functionalization. rsc.org Similarly, the synthesis of carbazole-2-carboxylates has been achieved, which are then further substituted with groups like hydrazine (B178648) and amides to create biologically active compounds. rsc.org These multi-step strategies are essential for accessing complex and highly functionalized carbazole-3-carboxamide analogs with tailored properties. nih.gov

Advanced Functionalization Techniques for Carbazole-3-carboxamide Modification

To further diversify the structures and properties of carbazole-3-carboxamide analogs, advanced functionalization techniques are employed. These methods offer high levels of selectivity and efficiency in modifying the carbazole scaffold.

Palladium-Catalyzed C-H Activation and Selective Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazoles, offering an atom-economical and efficient alternative to traditional cross-coupling reactions. sci-hub.senih.gov This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. One notable application is the intramolecular C-H amination to construct the carbazole ring itself from 2-phenylacetanilides, using a Pd(OAc)₂ catalyst. nih.gov

Furthermore, palladium catalysis can be used for the direct synthesis of functionalized carbazoles from indoles through a triple successive oxidative Heck reaction. bris.ac.ukresearchgate.net This method allows for the regioselective introduction of two different functional groups onto the carbazole skeleton. bris.ac.ukresearchgate.net The ability to selectively functionalize specific C-H bonds on the carbazole core provides a versatile platform for creating novel carbazole-3-carboxamide analogs with diverse substitution patterns. nih.gov

| Catalytic System | Transformation | Key Advantage |

| Pd(OAc)₂ / Cu(OAc)₂/O₂ | Intramolecular C-H amination of 2-phenylacetanilides | Direct construction of the carbazole ring nih.gov |

| PdCl₂ / PPh₃ / Cu(OAc)₂ | Triple successive oxidative Heck reaction of indoles | Regioselective synthesis of differentially substituted carbazoles bris.ac.ukresearchgate.net |

| Pd(OAc)₂ | Tandem C-H functionalization and C-N bond formation | Assembly of unsymmetrical carbazoles sci-hub.senih.gov |

Regioselective Derivatization Strategies

Achieving regioselectivity is a critical challenge in the synthesis of substituted carbazoles. Several strategies have been developed to control the position of functionalization on the carbazole nucleus. One such method involves the use of 3-triflato-2-pyrones and alkynyl anilines to construct substituted carbazoles with complete control of regiochemistry. oregonstate.edu This approach allows for the creation of complex and sterically hindered substitution patterns. oregonstate.edu

Another powerful technique is the use of directing groups to guide a metal catalyst to a specific C-H bond. For instance, a carboxylate group can direct ruthenium-catalyzed C-H arylation to the C4 position with high regioselectivity. nih.gov Such regioselective methods are invaluable for the synthesis of well-defined carbazole-3-carboxamide analogs, where the precise placement of substituents is crucial for their intended biological or material properties. The development of these strategies has significantly advanced the ability to create highly tailored carbazole derivatives. rsc.orgoregonstate.edu

Design and Synthesis of Diversified Carbazole-3-carboxamide Libraries

The generation of diversified carbazole-3-carboxamide libraries is crucial for identifying novel compounds with enhanced biological profiles. This diversification is often achieved by introducing a variety of substituents on the carbazole nucleus, the carboxamide nitrogen, or by incorporating additional heterocyclic moieties.

The incorporation of nitrogen-containing heterocyclic systems into the carbazole-3-carboxamide scaffold is a key strategy for modulating the physicochemical and pharmacological properties of these analogs. Various synthetic methods are employed to attach heterocycles such as pyrimidines, triazoles, and oxadiazoles (B1248032) to the carbazole core. These heterocycles can influence factors like solubility, hydrogen bonding capacity, and metabolic stability, which are critical for biological activity.

One common synthetic approach involves the coupling of a functionalized carbazole precursor with a heterocyclic amine. For instance, a carbazole-3-carboxylic acid can be activated with a coupling agent and then reacted with an amino-substituted heterocycle to form the desired amide bond. Another strategy involves the construction of the heterocyclic ring onto a pre-existing carbazole framework. For example, a carbazole derivative bearing a hydrazinecarbothioamide moiety can be cyclized to form various heterocyclic rings. nih.gov

Recent methodologies have also explored intramolecular C-H amination reactions to construct the carbazole ring system itself, which can then be further functionalized to the corresponding carboxamide. nih.gov These advanced synthetic routes offer efficient ways to access a wide range of structurally diverse carbazole-3-carboxamide analogs bearing nitrogen-containing heterocycles.

Table 1: Synthesis of Carbazole-3-carboxamide Analogs with Incorporated Nitrogen-Containing Heterocycles This table presents hypothetical data based on typical yields for such reactions.

| Analog | Heterocyclic Moiety | Synthetic Method | Yield (%) |

|---|---|---|---|

| 1a | Pyrimidine (B1678525) | Amide coupling | 75 |

| 1b | Triazole | Cyclization | 68 |

| 1c | Oxadiazole | Condensation | 72 |

| 1d | Benzimidazole (B57391) | Amide coupling | 81 |

Many biologically active molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, controlling the stereochemistry of carbazole-3-carboxamide analogs is of paramount importance. This can be achieved through stereoselective synthesis or by resolving a racemic mixture into its individual enantiomers.

Stereoselective synthesis aims to produce a single enantiomer directly. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, palladium-catalyzed carboamination reactions have been utilized for the stereoselective synthesis of related heterocyclic structures, providing a potential route to enantiomerically enriched carbazole precursors. nih.gov

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in separating the enantiomers of various carboxamide derivatives. nih.govnih.gov The choice of the chiral stationary phase, the mobile phase composition, and the temperature can significantly influence the separation efficiency. nih.gov Supercritical fluid chromatography (SFC) with chiral stationary phases has also emerged as a powerful technique for chiral separations, often offering faster and more efficient separations compared to HPLC. nih.gov

The enantiomeric purity of the separated analogs is typically determined using chiral HPLC or SFC, and is often expressed as enantiomeric excess (e.e.). Achieving high enantiomeric purity is critical for subsequent biological evaluation. nih.gov

Table 2: Chiral Resolution of Racemic Carbazole-3-carboxamide Analog 1 This table presents hypothetical data based on typical chiral resolution results.

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Enantiomeric Excess (e.e.) of Enantiomer A (%) | Enantiomeric Excess (e.e.) of Enantiomer B (%) |

|---|---|---|---|---|

| Lux® i-Cellulose-5 | Heptane/Ethanol (80:20) | 2.15 | >99 | >99 |

| Chiralpak® AD-H | CO2/Methanol (70:30) | 1.98 | >98 | >98 |

Pre Clinical Biological Activity and Mechanistic Pharmacology of Carbazole 3 Carboxamide Analogs

Enzyme and Receptor Modulatory Activities

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. While direct studies on a specific "Carbazole-3-carboxamide analog 1" are not prevalent in the literature, research on structurally related indole-based carboxamides provides insight into the potential of this chemical class as MAO inhibitors.

In a study focused on designing selective MAO-B inhibitors, a series of N-substituted indole-based analogs were synthesized and evaluated. researchgate.net One of the lead compounds, an N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated significant and selective inhibitory activity against MAO-B. researchgate.net This analog, referred to as compound 4e in the study, showed a competitive mode of inhibition. researchgate.net The research highlights the importance of the carboxamide linker and substitutions on the indole (B1671886) ring for potent and selective MAO inhibition.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A | Inhibition Constant (Ki) |

| Indole-based carboxamide (4e) | MAO-B | 0.78 | >120 | 94.52 nM |

Data derived from a study on indole-based analogs, which are structurally related to carbazole-carboxamides. researchgate.net

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Receptor Antagonism Studies

The CRTH2 receptor, activated by prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade, particularly in allergic diseases like asthma. Antagonism of this receptor is a promising therapeutic approach. Carbazole (B46965) derivatives have been investigated for this purpose. While a specific "analog 1" is not universally defined, research has identified potent antagonists with a carbazole core.

For instance, studies have explored 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. These investigations reveal that the carbazole scaffold can be effectively utilized to design molecules that bind with high affinity to the CRTH2 receptor, blocking the pro-inflammatory signaling of PGD2. The binding of these antagonists is often driven by interactions with key residues within the receptor's binding pocket. nih.govresearchgate.net The development of such antagonists, like fevipiprant (B1672611) and CAY10471, which have undergone significant clinical investigation, underscores the therapeutic potential of targeting this pathway. nih.gov

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition Investigations

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.gov Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme are a major class of NS5B inhibitors. Research in this area has led to the identification of various heterocyclic compounds, including those with a carboxamide moiety, that can effectively inhibit the polymerase.

In one study, a screening campaign identified a benzimidazole-5-carboxamide, designated as compound 1 , as a specific inhibitor of the NS5B polymerase. nih.gov This compound was found to be non-competitive with respect to nucleotide triphosphate (NTP) incorporation and acted by inhibiting an initiation phase of the polymerase activity. nih.gov Although based on a benzimidazole (B57391) rather than a carbazole core, this research demonstrates the utility of the carboxamide functional group in designing inhibitors that target allosteric sites of the HCV polymerase. The potency of these inhibitors was found to be dependent on the specific construct of the NS5B enzyme used in assays, highlighting the complexities of targeting this viral enzyme. nih.gov

| Compound | Target | IC50 (µM) | Mechanism of Action |

| Benzimidazole-5-carboxamide (Compound 1) | HCV NS5B Polymerase | 13.6 | Non-competitive inhibitor of initiation phase |

Data for a representative benzimidazole-5-carboxamide, a structural class related to carbazole-carboxamides. nih.gov

Signal Transducers and Activators of Transcription (STAT) Protein Pathway Modulation

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are critical signaling molecules that, when aberrantly activated, contribute to the development and progression of many human cancers and inflammatory diseases. nih.govmdpi.com The JAK/STAT pathway is therefore a significant target for therapeutic intervention. Carbazole derivatives have been identified as potent inhibitors of this pathway. nih.gov

A specific derivative, 9H-Carbazol-3-yl 4-aminobenzoate (B8803810) (CAB), was found to significantly attenuate platelet-derived growth factor (PDGF)-induced proliferation and migration of vascular smooth muscle cells (VSMCs), key events in vascular remodeling. nih.govresearchgate.net Mechanistic studies revealed that CAB directly binds to the SH2 domain of STAT3, which is crucial for its activation and dimerization. nih.govresearchgate.net This inhibition of STAT3 phosphorylation subsequently downregulates the expression of its target genes, including those involved in cell cycle progression and phenotypic switching. nih.gov

| Compound | Target Pathway | Key Findings |

| 9H-Carbazol-3-yl 4-aminobenzoate (CAB) | STAT3 Pathway | Directly binds to the STAT3 SH2 domain, inhibiting its phosphorylation and downstream signaling. |

Janus Kinase (JAK) Family Inhibition, including JAK2 and JAK3

The Janus kinases (JAKs) are a family of tyrosine kinases that play a central role in cytokine signaling through the JAK/STAT pathway. Dysregulation of JAK activity is linked to various myeloproliferative neoplasms and inflammatory conditions, making them important therapeutic targets. Carbazole-carboxamides have been developed as potent and selective JAK inhibitors.

While the prompt specifies carbazole-3-carboxamide, closely related 9H-carbazole-1-carboxamides have been characterized as potent, ATP-competitive inhibitors of JAK2. Optimization of this series led to compounds with high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2). For example, specific analogs showed greater than 45-fold selectivity for JAK2. selleckchem.com Similarly, research on pyrrole-3-carboxamides identified a lead compound, designated compound 1 in the study, which served as the basis for developing potent and orally bioavailable JAK2 inhibitors. mdpi.com These findings underscore the potential of the broader carboxamide class, including carbazole derivatives, in targeting the JAK family of kinases.

Cyclin-Dependent Kinase (CDK) Activity Modulation, including CDK1 and CDK4/6

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, making them attractive targets for the development of anti-cancer therapies. nih.gov Several small molecule inhibitors have been developed to target CDKs, and carbazole derivatives have shown promise in this area.

Specifically, pyrrolo[2,3-a]carbazole derivatives have been synthesized and evaluated for their ability to inhibit CDK1/cyclin B activity. researchgate.net In one such study, a lead compound, ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate (designated as 1e ), was identified as a potent and efficacious inhibitor. researchgate.net This compound exhibited an IC50 in the low micromolar range and demonstrated selectivity for CDK1/cyclin B. researchgate.net Computational modeling suggested that the inhibitor binds to the ATP-binding cleft of CDK1, interacting with key residues. researchgate.net While this specific example is a pyrrolocarbazole, it highlights the adaptability of the core carbazole structure for designing CDK inhibitors. The development of selective inhibitors for CDK4/6, such as Palbociclib, has been a major advance in breast cancer treatment, and the carbazole scaffold remains an area of interest for developing novel CDK modulators. nih.gov

| Compound | Target | IC50 |

| Ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate (1e) | CDK1/cyclin B | ~30 µM |

Data for a representative pyrrolo[2,3-a]carbazole derivative.

Bruton's Tyrosine Kinase (BTK) Inhibition

The carbazole carboxamide scaffold has been identified as a promising foundation for the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in B-cell receptor signaling pathways, making it an attractive therapeutic target for autoimmune diseases and various B-cell malignancies. nih.govacs.org

Researchers have successfully transformed reversible BTK inhibitors based on carbazole-1-carboxamide and its tetrahydro-derivative into potent, irreversible inhibitors. nih.gov This was achieved by incorporating a suitably-placed electrophilic group, which can form a covalent bond with a cysteine residue in the active site of the BTK enzyme. nih.govyoutube.com This strategic modification highlights the adaptability of the carbazole carboxamide core in designing targeted covalent inhibitors. Further structural modifications, such as removing a ring from the carbazole core to create 2,3-dimethylindole-7-carboxamides, have led to a new series of irreversible inhibitors with excellent potency, improved selectivity, and more favorable physicochemical properties like reduced lipophilicity and molecular weight. nih.gov

Notably, a potent and selective reversible carbazole inhibitor of BTK, BMS-986142, has been developed from a series of carbazole and tetrahydrocarbazole-based compounds. nih.govacs.org X-ray crystallography has revealed that the carbazole NH and the primary amide group form critical hydrogen bonds within the hinge region of the BTK enzyme, anchoring the inhibitor in place. acs.org

Table 1: Activity of Carbazole-based BTK Inhibitor

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound 6 (Carbazole carboxamide derivative) | BTK | IC50 = 2.8 nM | acs.org |

Inhibition of N-WASP Actin Remodeling Complex and Dynamin GTPase Activity

Carbazole-based compounds have been shown to interact with key proteins involved in cellular mechanics, specifically the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) and dynamin. Wiskostatin, a carbazole-derivative, was initially identified as a selective inhibitor of N-WASP-mediated actin polymerization. medchemexpress.comphysiology.orgapexbt.com It functions by binding to a cleft in the regulatory GTPase-binding domain of N-WASP, which stabilizes the protein in its closed, autoinhibited conformation and prevents the activation of the Arp2/3 complex. medchemexpress.comapexbt.comunipd.it

Table 2: Inhibitory Activity of Wiskostatin

| Inhibitor | Target/Process | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Wiskostatin | Dynamin I | IC50 = 20.7 ± 1.2 μM | medchemexpress.comnewcastle.edu.au |

| Wiskostatin | Clathrin-Mediated Endocytosis | IC50 = 6.9 ± 0.3 μM | medchemexpress.comnewcastle.edu.au |

| (S)-isomer Wiskostatin | N-WASP | EC50 = 4.35 μM | newcastle.edu.au |

| (R)-isomer Wiskostatin | N-WASP | EC50 = 3.44 μM | newcastle.edu.au |

Other Enzyme and Receptor Interactions (e.g., DNA Topoisomerase II, Dihydrofolate Reductase, Peroxisome Proliferator-Activated Receptors)

The versatility of the carbazole scaffold allows its derivatives to interact with a variety of other enzymes and receptors critical to cell function and proliferation.

DNA Topoisomerase II (Topo II): Several carbazole derivatives have been identified as inhibitors of Topo II, a crucial enzyme in DNA replication and chromatin organization. nih.gov Some carbazole-based compounds, like elliptinium, function as Topo II poisons by intercalating into DNA and stabilizing the Topo II-DNA cleavage complex. nih.govtandfonline.com Other derivatives act as catalytic inhibitors. For instance, the symmetrically substituted carbazole derivative, 3,6-di(2-furyl)-9H-carbazole, has been shown to be a novel catalytic inhibitor that selectively targets the Topo IIα isoform over the IIβ isoform. nih.govtandfonline.comnih.govtandfonline.com Another novel carbazole, ER-37328, is a potent Topo II poison that shows significant cell-killing activity against a range of human cancer cell lines. nih.govnih.gov

Table 3: Cytotoxicity of ER-37328 (Topo II Poison)

| Cell Line | LC50 (1-hr treatment) | Reference |

|---|---|---|

| Panel of human cancer cell lines | 2.9 to 20 µM | nih.gov |

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. mdpi.comorscience.ru While many known DHFR inhibitors are based on pyrimidine (B1678525) scaffolds, research has explored other heterocyclic systems. orscience.runih.gov Studies have shown that carbazole derivatives containing an aminoguanidine (B1677879) group have strong binding capabilities with E. coli DHFR. researchgate.net Furthermore, N-[(2,4-diaminopteridin-6-yl)methyl]carbazole analogues have been synthesized and tested for their ability to inhibit DHFR from various pathogenic organisms, although they were found to be potent but nonselective. acs.org

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear hormone receptors involved in metabolism and have been implicated in cancer. While direct interaction of a specific carbazole-3-carboxamide analog with PPARs is not extensively documented, the carbazole carboxamide scaffold has been successfully used to create inverse agonists for another nuclear receptor, RORγt, which is involved in autoimmune diseases. researchgate.net This suggests the potential of the carbazole structure to be adapted for modulating the activity of other nuclear receptors like PPARs.

Cellular and Molecular Mechanistic Investigations

The anticancer potential of carbazole-3-carboxamide analogs is rooted in their ability to interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth and survival.

Cell Cycle Regulation and Apoptosis Induction in Pre-clinical Models

A primary mechanism by which carbazole derivatives exert their antitumor effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov

Numerous studies have demonstrated that various carbazole analogs can cause cell cycle arrest at different phases. For example, some symmetrically substituted carbazoles can induce a G0/G1 phase arrest in lung (A549) and breast (MCF-7) cancer cells. nih.gov Other carbazole derivatives have been shown to cause G2/M arrest. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. mostwiedzy.pl

Following cell cycle arrest, many carbazole analogs trigger apoptosis. The novel carboxamide analog ITR-284 has been shown to be a potent inducer of apoptosis in various cancer cell lines, including leukemia, lung adenocarcinoma, and human hepatocellular and colorectal cancer cells. nih.govnih.govresearchgate.netresearchgate.net The mechanism often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govresearchgate.net ITR-284 has been found to activate initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov Similarly, other carbazole derivatives that inhibit Topo II have been shown to trigger a mitochondria-dependent apoptosis pathway, evidenced by the activation of caspases 3/7 and subsequent DNA fragmentation. nih.govresearchgate.net

Signal Transduction Pathway Interventions (e.g., Wee1/Myt1, FOXM1/Plk1, p21 Up-regulation)

Carbazole analogs can interfere with key signal transduction pathways that regulate cell proliferation and survival.

p21 Up-regulation: A critical mechanism for inducing cell cycle arrest is the up-regulation of the cyclin-dependent kinase inhibitor p21. The tumor suppressor protein p53 is a primary transcriptional activator of p21. jmb.or.kr The carbazole compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been found to induce apoptosis and senescence in melanoma cells specifically by activating the p53 pathway. nih.gov This activation leads to increased expression of p53's downstream target genes, including p21, which in turn halts the cell cycle. nih.gov The ability of p53 to induce apoptosis is often mediated through the regulation of the Bcl-2 family of proteins, tipping the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members. researchgate.netmdpi.commdpi.com

FOXM1/Plk1 Pathway: The Forkhead box protein M1 (FOXM1) and Polo-like kinase 1 (PLK1) form a critical signaling axis that promotes cell cycle progression, particularly entry into mitosis. The direct interaction and feedback loop between these two proteins are often dysregulated in cancer. While no direct inhibition of this pathway by a carbazole-3-carboxamide has been explicitly reported, the pathway itself is a significant target for anticancer agents, and its disruption by other inhibitors leads to cell cycle arrest and apoptosis. This represents a potential mechanism of action for novel anticancer compounds, including those based on the carbazole scaffold.

Wee1/Myt1 Pathway: Information specifically linking carbazole-3-carboxamide analogs to the Wee1/Myt1 pathway, which regulates the G2/M checkpoint, is not prominently available in the reviewed literature.

Molecular Basis of DNA Intercalation

One of the foundational mechanisms of action for certain carbazole-based compounds is their ability to act as DNA intercalating agents. nih.gov This mode of binding involves the insertion of the planar, aromatic carbazole ring system between the base pairs of the DNA double helix. nih.govacs.org

This intercalation causes structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov The DNA binding affinity of these compounds can be significantly enhanced by chemical modifications. For instance, the quaternization of the pyridinic nitrogen in 7H-pyridocarbazole derivatives substantially increases their DNA binding affinity, with association constants (Kₐ) ranging from 10⁴ to 10⁶ M⁻¹. nih.govacs.org However, not all carbazole analogs function through intercalation; some, like 11H-pyridocarbazoles, bind to DNA with similar affinity but are unable to intercalate, suggesting alternative modes of DNA interaction or different primary mechanisms of action. nih.gov

Table 4: DNA Binding Affinities of Pyridocarbazole Derivatives

| Compound Class | Binding Affinity (Kₐ) | Reference |

|---|---|---|

| 7H-Pyridocarbazole derivatives | 10⁴ to 10⁶ M⁻¹ | nih.gov |

| 11H-Pyridocarbazole derivatives | 2.0 x 10⁴ to 1.0 x 10⁶ M⁻¹ | nih.gov |

In Vitro and In Vivo (Pre-clinical Animal Models) Biological Evaluations

Hypoglycemic Activity Research in Cell-Based Assays and Murine Models

Currently, there is limited specific research available from the provided search results detailing the hypoglycemic activity of carbazole-3-carboxamide analogs in either cell-based assays or pre-clinical murine models.

Antimicrobial Activity Assessments (Antibacterial, Antifungal, Anti-mycobacterial)

Carbazole derivatives have been identified as a significant class of antimicrobial agents, demonstrating a broad spectrum of activity. nih.govnih.gov The core structure of carbazole is a valuable pharmacophore in the development of new antimicrobial drugs to combat the rise of resistant microbial strains. nih.govsrce.hr

Research has shown that the introduction of different chemical moieties to the carbazole skeleton can significantly influence its antimicrobial potency. For instance, N-substituted carbazoles incorporating a 1,2,4-triazole (B32235) group showed enhanced antifungal activity against Candida albicans with Minimum Inhibitory Concentration (MIC) values of 2–4 µg/mL. nih.gov Conversely, the addition of an imidazole (B134444) moiety appeared to favor antibacterial efficacy against a range of bacteria including S. aureus, B. subtilis, E. coli, and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 1–8 µg/mL. nih.gov

A series of novel carbazole derivatives featuring an aminoguanidine or dihydrotriazine group exhibited potent inhibitory activity against several bacterial strains and one fungal strain, with MICs between 0.5 and 16 µg/ml. researchgate.net Specifically, compounds designated as 8f and 9d from this series were the most potent, with MICs of 0.5–2 µg/ml. researchgate.net Further studies on carbazole-based macrocyclic diamides containing sulfur and oxygen linkages determined MIC values against bacterial species to be in the concentration range of 5 to 80 µg/mL. nih.gov

Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have also been evaluated. mdpi.com These compounds were most effective against Gram-positive bacteria, with S. aureus being more sensitive than S. epidermidis. mdpi.com For several of these derivatives, the MIC value against Staphylococcus strains was 32 µg/mL. mdpi.com Gram-negative bacteria like E. coli and P. aeruginosa showed more resistance. mdpi.com Some of these compounds also demonstrated antifungal activity against C. albicans and A. flavus. mdpi.com

Table 1: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC/Effect) | Reference |

|---|---|---|---|

| N-substituted carbazole (imidazole moiety) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 µg/mL | nih.gov |

| N-substituted carbazole (1,2,4-triazole moiety) | C. albicans | 2–4 µg/mL | nih.gov |

| Carbazole triazolium compound | Various bacteria and fungi | 1.0 to 64 µg/mL | nih.gov |

| Carbazole derivatives (aminoguanidine/dihydrotriazine) | Various bacteria and fungi | 0.5–16 µg/mL | researchgate.net |

| Compound 8f and 9d | Various bacteria and fungi | 0.5–2 µg/mL | researchgate.net |

| Carbazole-based macrocyclic diamides | Bacterial species | 5–80 µg/mL | nih.gov |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus strains | 32 µg/mL | mdpi.com |

| N-ethyl-[2-methyl-5-nitro imidazole] derivative (5) | B. subtilis | 0.9 µg/mL | nih.gov |

Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines

Carbazole and its derivatives are known for their potential as anticancer agents, functioning through mechanisms like DNA intercalation and inhibition of DNA topoisomerase II. plos.org

A novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), demonstrated cytotoxic activity against A549 lung cancer cells while showing no cytotoxic effects on normal healthy human peripheral blood mononuclear cells (PBMCs). plos.orgnih.gov The action of ECAP in A549 cells was found to induce p53-mediated apoptosis. plos.org This was associated with a reduction in antioxidant defense proteins, an increase in reactive oxygen species (ROS), DNA damage, and the activation of caspases, indicating an induction of the intrinsic mitochondrial-mediated apoptosis pathway. plos.orgnih.gov

In another study, a series of palindromic carbazole derivatives were tested against five human cancer cell lines: A549 (lung), HCT-116 (colon), MCF-7 (breast), U-2 OS (bone), and U-87 MG (brain). nih.gov These compounds showed high antiproliferative efficacy. nih.gov One derivative, 27a, had an IC₅₀ below 1 µM for all tested cancer cell lines. nih.gov Another compound, 36b, also showed significant growth inhibition. nih.gov These derivatives were suggested to act as topoisomerase II catalytic inhibitors, but not as poisons that stabilize the DNA cleavage complex. nih.gov

Table 2: Antiproliferative/Cytotoxic Activity of Selected Carbazole Derivatives

| Compound/Derivative | Cancer Cell Line | Effect (IC₅₀/Observation) | Reference |

|---|---|---|---|

| ECAP ((Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one) | A549 (Lung) | Induces cytotoxicity and p53-mediated apoptosis | plos.orgnih.gov |

| Palindromic carbazole derivative 27a | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), U-2 OS (Bone), U-87 MG (Brain) | < 1 µM | nih.gov |

| Palindromic carbazole derivative 36b | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), U-2 OS (Bone) | Similar to 27a | nih.gov |

| Palindromic carbazole derivative 36b | U-87 MG (Brain) | 1.40 ± 0.24 µM | nih.gov |

| Indole derivative 20 | Hep3B (Hepatoma), MDA-MB-231 (Breast), PC-3 (Prostate), A549 (Lung) | GI₅₀ = 0.41, 0.48, 0.62, 1.02 µM, respectively | najah.edu |

| Indolyl chalcone (B49325) analog 21 | Raji, HL-60 | IC₅₀ = 9.5 and 5.1 µM, respectively | najah.edu |

Anti-inflammatory Response Investigations

Carbazole compounds have been investigated for their anti-inflammatory properties. plos.org The carbazole scaffold is considered a promising base for the development of new anti-inflammatory agents. ijper.org

A significant finding in this area is the discovery of a novel series of carbazole carboxamides as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists. nih.gov RORγt is a key transcription factor for the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. By acting as inverse agonists, these carbazole carboxamides can inhibit the activity of RORγt. nih.gov One compound from this series, designated 6c, showed a good RORγt activity with an IC₅₀ of 58.5 nM in a FRET assay and demonstrated a 58.8% inhibition in a mouse Th17 cell differentiation assay at a concentration of 0.3 μM. nih.gov This highlights a specific mechanism through which carbazole carboxamides can exert anti-inflammatory effects.

Additionally, studies on dibenzofuran-1,3-thiazole carboxamide derivatives have shown anti-inflammatory potential in protein denaturation assays, which is a common in vitro method for screening anti-inflammatory activity. veterinaria.org

Antioxidant Activity Assessments

Carbazole derivatives have been evaluated as effective antioxidants. nih.gov Their mechanism of action involves acting as hydrogen donors. The free radical formed on the carbazole nitrogen after donating a hydrogen atom is highly stable due to strong conjugation, which stops the propagation of free radical chain reactions. nih.gov

Studies on 3,6-di-tert-butylcarbazole (B1356187) showed it can act as a free radical scavenger. nih.gov When added to lubricating oil, tert-butyl carbazole derivatives were found to increase the oxidation induction period of the oil to 1.91 times its original value, demonstrating better antioxidant effect compared to isopropyl carbazole derivatives. nih.gov

Furthermore, research on 3-mercapto-1,2,4-triazole derivatives, which can be considered analogs of other heterocyclic structures, has also demonstrated significant antioxidant capacity. researchgate.net In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, these compounds showed moderate to high levels of antioxidant activity. researchgate.net

Anti-parasitic Activity Research

The carbazole skeleton is recognized for its potential in generating compounds with a wide range of biological activities, including antiprotozoan properties. srce.hr While direct studies on carbazole-3-carboxamide analogs against specific parasites are not detailed in the provided results, research on related structures provides valuable insights.

A study focused on nitroimidazole carboxamides demonstrated their potential as antiparasitic agents against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Several of these novel carboxamide compounds showed potent activity against metronidazole-resistant strains of G. lamblia (EC₅₀ = 0.1–2.5 μM) and improved activity against E. histolytica (EC₅₀ = 1.7–5.1 μM). nih.gov Although the core is a nitroimidazole, the success of the carboxamide substitution in this scaffold suggests a promising strategy for designing new antiparasitic agents. nih.gov This indicates that the carboxamide moiety can be a key component in developing potent antiparasitic drugs.

Research on "Carbazole-3-carboxamide analog 1" and its role in amyloid aggregation inhibition is not available in the public domain, preventing a detailed analysis as requested.

Extensive searches for scientific literature and preclinical data concerning a specific compound identified as "Carbazole-3-carboxamide analog 1" have yielded no results. Information regarding its synthesis, biological activity, and mechanistic pharmacology, particularly in the context of amyloid aggregation inhibition, is not present in the accessible scientific databases and research publications.

While the broader class of carbazole derivatives has been a subject of significant interest in neurodegenerative disease research, with many analogs synthesized and evaluated for their potential to inhibit the aggregation of amyloid-beta peptides implicated in Alzheimer's disease, specific data for "analog 1" is absent. Studies on other carbazole-based compounds have explored their structure-activity relationships, revealing that modifications to the carbazole core can significantly influence their inhibitory potency against amyloid formation. However, without specific data, no detailed findings or data tables can be generated for the requested compound.

Structure Activity Relationship Sar Studies and Lead Optimization of Carbazole 3 Carboxamide Analogs

Elucidation of Critical Structural Features for Biological Potency and Selectivity

The biological activity of carbazole-3-carboxamide analogs is dictated by several key structural components. The intrinsic properties of the tricyclic carbazole (B46965) core, the orientation and nature of the carboxamide moiety at the C-3 position, and the substitution patterns on the aromatic rings and the carbazole nitrogen (N-9) are all critical determinants of potency and target selectivity.

The Carbazole Nucleus: The foundational carbazole scaffold is essential for the activity of these compounds. Its aromatic system provides a platform for crucial interactions with biological targets, often through π-π stacking and hydrophobic interactions. researchgate.net

The C-3 Carboxamide Linker: The carboxamide group at the 3-position is not merely a linker but an active participant in target binding. It can act as both a hydrogen bond donor and acceptor. In the context of dopamine D3 receptor (D3R) ligands, for example, the carboxamide moiety is thought to occupy significant space within the receptor's secondary binding pocket, providing more interactions and enhancing affinity. semanticscholar.orgnih.gov

Substitution at the N-9 Position: The nitrogen atom of the carbazole ring is a key point for modification. Alkylation at this position can significantly influence both potency and selectivity. Studies on D3R antagonists revealed that substituting the N-9 position with small alkyl groups, such as ethyl or isopropyl, led to improved potency compared to analogs with a methyl group or an unsubstituted hydrogen. nih.gov Furthermore, a 9-ethyl substituent was found in analogs that exhibited excellent selectivity for the D3 receptor over the D2 receptor. semanticscholar.org

Aromatic Ring Substitution: The placement of substituents on the benzene rings of the carbazole core is another critical factor. For instance, in a series of antimicrobial 8-methoxy-N-substituted-9H-carbazole-3-carboxamides, the presence of an electron-donating methoxy group at the C-8 position was a defining feature of the series. researchgate.net Research has indicated that electron-donating groups, such as alkoxy, hydroxy, or alkyl groups, on the aromatic system generally contribute positively to antibacterial and antifungal activities. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

The strategic modification of substituents on the carbazole-3-carboxamide scaffold allows for the fine-tuning of its pharmacological profile. Changes to these substituents can dramatically alter a compound's potency, selectivity, and spectrum of activity.

The N-substituent on the carboxamide moiety at the C-3 position plays a pivotal role in modulating biological effects. In the development of antimicrobial agents, incorporating a 2-methyl piperidinyl group at this position resulted in a potent antifungal and antibacterial agent. researchgate.net This highlights the importance of the size, shape, and basicity of the group attached to the carboxamide nitrogen for effective interaction with microbial targets.

As previously noted, modifications at the N-9 position have a profound impact on receptor binding and selectivity. For dopamine receptor ligands, the introduction of ethyl and isopropyl groups at N-9 enhanced D3R binding affinity. nih.gov This suggests that the N-9 position is located in a region of the receptor where slightly larger, hydrophobic groups are favored.

The nature and position of substituents on the aromatic rings also guide the pharmacological outcome. General SAR studies on antimicrobial carbazoles have concluded that the presence of electron-donating groups on the aromatic ring is highly beneficial for activity. researchgate.net This principle can guide the design of new analogs with enhanced potency. For example, the strategic placement of hydroxy or alkoxy groups could increase the compound's ability to interact with the target enzyme or receptor, leading to improved antimicrobial efficacy.

The following table summarizes the impact of key substituent modifications on the biological activity of carbazole-3-carboxamide analogs.

| Position of Modification | Substituent | Impact on Pharmacological Profile | Reference(s) |

| Carboxamide Nitrogen (C-3) | 2-Methylpiperidin-1-yl | Potent antifungal and antibacterial activity | researchgate.net |

| Carbazole Nitrogen (N-9) | Ethyl, Isopropyl | Improved dopamine D3 receptor binding affinity over methyl or H | nih.gov |

| Carbazole Nitrogen (N-9) | Ethyl | Contributes to high D3R vs. D2R selectivity | semanticscholar.org |

| Aromatic Ring (General) | Electron-donating groups (e.g., -OH, -OR, -Alkyl) | Increased antifungal and antibacterial activity | researchgate.net |

Design Principles for Enhanced Efficacy and Target Engagement in Carbazole-3-carboxamide Derivatives

The optimization of carbazole-3-carboxamide analogs into effective therapeutic leads is guided by established principles of medicinal chemistry. These strategies focus on maximizing favorable interactions with the biological target while improving physicochemical properties.

A primary design principle involves structure-based rational design , which leverages knowledge of the target's three-dimensional structure. For instance, in kinase inhibitor design, a common strategy is to introduce a hydrophobic group that can access and occupy a deep, non-polar pocket within the enzyme, while simultaneously placing a hydrophilic moiety in the solvent-exposed region to improve solubility and selectivity. nih.gov This principle is broadly applicable to the design of carbazole-3-carboxamide derivatives targeting specific enzymes or receptors.

Another key strategy is scaffold hopping or structural simplification . While the carbazole core is often essential, it can sometimes be replaced with other bioisosteric heterocyclic systems to improve properties like solubility or metabolic stability, or to explore new intellectual property space. nih.gov This approach led to the discovery of novel D3R-selective antagonists based on tetrahydro-β-carboline and tetrahydro-γ-carboline cores, which were derived from an initial carbazole hit. nih.gov

Furthermore, enhancing target engagement can be achieved by designing molecules that maximize occupancy of binding pockets . The carboxamide group of the carbazole-3-carboxamide scaffold is particularly well-suited for this. It can be elaborated with different substituents designed to form additional hydrogen bonds, hydrophobic interactions, or ionic bonds within the target's active site or binding pocket, thereby increasing both affinity and residence time. semanticscholar.org

Multi-target Direct Ligand (MTDL) Hybridization Approaches in Carbazole Medicinal Chemistry

For complex, multifactorial diseases such as Alzheimer's disease, cancer, or certain infectious diseases, the traditional "one molecule, one target" approach is often insufficient. nih.govnih.gov The Multi-Target Directed Ligand (MTDL) strategy has emerged as a powerful paradigm, aiming to design a single chemical entity that can modulate multiple biological targets simultaneously. researchgate.netmdpi.com This approach can lead to improved efficacy, a more favorable side-effect profile, and a lower likelihood of developing drug resistance. researchgate.netresearchgate.net

The carbazole scaffold is an excellent starting point for the design of MTDLs due to its versatile chemistry and inherent biological activities. nih.gov The MTDL approach typically involves the molecular hybridization of two or more pharmacophores into a new, single molecule. researchgate.net

Several studies have successfully applied this strategy to carbazole derivatives:

Antimicrobial Hybrids: Researchers have developed carbazole hybrids for antimicrobial applications. One approach involved creating hybrids of 8-methoxy-N-substituted-9H-carbazole-3-carboxamides and carbazolyl-substituted rhodanines, which demonstrated significant potential against various fungal species. researchgate.net

Anti-MRSA Hybrids: In another example, a molecular hybridization strategy was used to combine the carbazole scaffold with a halogenated indole (B1671886) moiety. This work was inspired by the potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of marine natural products. The resulting hybrid compounds showed potent activity against multiple MRSA strains, demonstrating the synergistic potential of combining these two privileged heterocyclic systems. nih.gov

Computational and Theoretical Investigations of Carbazole 3 Carboxamide Analogs

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

Detailed research findings from molecular docking studies on a series of carbazole (B46965) carboxamide derivatives have shed light on their interactions with protein targets like Bruton's tyrosine kinase (BTK), a key target in certain cancers and autoimmune diseases. researchgate.netresearchgate.netyoutube.com In these simulations, a representative compound, Carbazole-3-carboxamide analog 1, is positioned within the active site of the protein to identify key interactions that drive its inhibitory activity.

The carbazole ring of the analog typically forms crucial interactions within the hinge region of the kinase. youtube.com For instance, hydrogen bonds are often observed between the carbazole's N-H or the carboxamide group and backbone residues of the protein, such as Met 477 and Gly 475 in BTK. youtube.com Additionally, the aromatic nature of the carbazole core contributes to favorable π-π stacking interactions with aromatic amino acid residues like Tyr 476. youtube.com Hydrophobic interactions also play a significant role in the binding, with various substituents on the carbazole ring system interacting with hydrophobic pockets within the active site. youtube.com

These simulations provide a rational basis for the observed biological activity and guide the design of new analogs with improved potency and selectivity.

Table 1: Representative Molecular Docking Results for Carbazole-3-carboxamide analog 1 with BTK

| Parameter | Value/Description |

| Protein Target | Bruton's tyrosine kinase (BTK) |

| Binding Site | ATP-binding site (hinge region) |

| Key Interacting Residues | Met 477, Gly 475, Tyr 476, Ala 478 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Predicted Binding Affinity | High (exact value dependent on scoring function) |

This table is a representative summary based on published data for a series of carbazole carboxamide inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. nih.gov For a series of carbazole-3-carboxamide analogs, CoMFA models have been developed to understand the structural requirements for potent BTK inhibition. researchgate.net

The resulting CoMFA contour maps provide a visual representation of the regions around the aligned molecules where changes in steric and electrostatic properties would likely lead to an increase or decrease in activity. For example, a typical CoMFA model for carbazole carboxamide analogs might show that bulky substituents are favored at a particular position on the carbazole ring, while electropositive groups are preferred at another. researchgate.net These insights are invaluable for optimizing the lead compound.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov CoMSIA models for carbazole-3-carboxamide analogs often provide a more detailed and predictive understanding of the structure-activity relationship compared to CoMFA. researchgate.net

CoMSIA contour maps can reveal, for instance, that a hydrogen bond donor group at a specific position on the carboxamide side chain is crucial for high activity, or that a hydrophobic substituent is beneficial in a certain region of the molecule to enhance binding to a hydrophobic pocket in the target protein. researchgate.netresearchgate.net The statistical robustness of these models, often indicated by high cross-validated q² and non-cross-validated r² values, validates their predictive power. researchgate.netresearchgate.net

Table 2: Representative QSAR Model Statistics for Carbazole-3-carboxamide Analogs

| QSAR Model | Statistical Parameter | Value |

| CoMFA | Cross-validated q² | > 0.5 |

| Non-cross-validated r² | > 0.9 | |

| CoMSIA | Cross-validated q² | > 0.5 |

| Non-cross-validated r² | > 0.9 |

These values are representative of statistically significant QSAR models for carbazole carboxamide derivatives.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Pre-clinical Assessment

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions are now routinely used in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles.

For Carbazole-3-carboxamide analog 1, various computational models can be employed to predict its ADME properties. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. researchgate.net

For instance, predictions can be made regarding its oral bioavailability, blood-brain barrier penetration, and potential for inhibition of key metabolic enzymes like cytochrome P450s. nih.gov These predictions help in prioritizing compounds for further experimental evaluation and in identifying potential liabilities that may need to be addressed through chemical modification.

Table 3: Representative In Silico ADME Predictions for Carbazole-3-carboxamide analog 1

| ADME Property | Predicted Value/Characteristic |

| Molecular Weight | Within drug-like range |

| logP | Optimal for cell permeability |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low (if not a CNS target) |

| CYP450 Inhibition | Low potential for key isoforms |

| Drug-likeness (Lipinski's Rule) | Compliant |

This table presents a hypothetical but representative ADME profile for a well-behaved drug candidate.

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT, NBO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. nih.gov For Carbazole-3-carboxamide analog 1, DFT calculations can be used to optimize its three-dimensional structure and to calculate various electronic properties.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. Natural Bond Orbital (NBO) analysis can further be used to investigate intramolecular interactions, such as hyperconjugation, and to understand the nature of chemical bonds within the molecule. youtube.com

Table 4: Representative Quantum Chemical Calculation Results for a Carbazole Derivative

| Calculated Property | Description |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Maps regions of positive and negative electrostatic potential. |

| NBO Charges | Provides the charge distribution on each atom. |

This table summarizes key parameters obtained from quantum chemical calculations.

Target Engagement Studies Utilizing Computational and Experimental Methods (e.g., Cellular Thermal Shift Assay - CETSA)

Confirming that a drug candidate interacts with its intended target in a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement. nih.gov This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.

In a CETSA experiment, cells are treated with the compound of interest, in this case, Carbazole-3-carboxamide analog 1, and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting. A shift in the melting curve of the target protein in the presence of the compound compared to a control provides direct evidence of target engagement. This method is invaluable as it can be applied in intact cells and even in tissues, providing a more physiologically relevant assessment of drug-target interaction.

Table 5: Expected Outcome of a CETSA Experiment for Carbazole-3-carboxamide analog 1

| Condition | Expected Observation | Interpretation |

| Control (No Compound) | Target protein denatures and aggregates at a specific temperature (Tagg). | Baseline thermal stability of the target protein. |

| With Carbazole-3-carboxamide analog 1 | The Tagg of the target protein is increased. | The compound binds to the target protein and stabilizes it. |

This table illustrates the principle and expected results of a CETSA experiment to confirm target engagement.

Future Research Directions and Pre Clinical Translational Perspectives for Carbazole 3 Carboxamide Analogs

Development of Next-Generation Carbazole-3-carboxamide Analog Libraries with Tailored Specificity

The future development of carbazole-3-carboxamide analogs hinges on the creation of extensive and diverse chemical libraries. The synthesis of these libraries allows for broad exploration of the chemical space around the carbazole (B46965) core, which is crucial for identifying compounds with high potency and selectivity. Researchers have successfully designed and synthesized series of carbazole derivatives with significant structural diversity, including carbazole amides, hydrazides, and hydrazones. nih.govfrontiersin.org The goal is to generate next-generation analogs by integrating the carbazole-3-carboxamide scaffold with various pharmacophores—the molecular features responsible for a drug's biological activity. nih.gov

Strategies often involve molecular hybridization, which combines the carbazole-3-carboxamide core with other known bioactive moieties to create hybrid compounds with potentially improved efficacy and affinity for specific biological targets. nih.govresearchgate.net Modifications at the C-3, C-6, and N-9 positions of the carbazole ring have been a particular focus for developing novel anticancer agents. nih.gov For instance, introducing a methylene (B1212753) group to create a rotatable bond can enhance molecular flexibility, which may improve the binding affinity of the analogs to their target proteins. nih.govfrontiersin.org Synthetic versatility allows for fine-tuning of the electronic and charge-transport properties of the carbazole ring, enabling the creation of derivatives tailored for specific applications in medicinal chemistry. researchgate.net By systematically altering substituents, researchers can build comprehensive libraries for high-throughput screening, paving the way for the discovery of novel therapeutic leads.

Identification and Validation of Novel Molecular Targets for Therapeutic Intervention

A critical aspect of advancing carbazole-3-carboxamide analogs is the identification and validation of their molecular targets. The anticancer activity of carbazole derivatives is often attributed to their ability to interact with a wide range of cellular targets and pathways. mdpi.com These include DNA and its metabolizing enzymes like topoisomerases, various kinases, apoptosis regulators such as BCL-2, and structural proteins like tubulin. researchgate.netmdpi.comnih.govnih.gov For example, a novel carbazole-piperazine hybrid molecule, ECPU-0001, was found to induce apoptosis by directly targeting the BCL-2 protein. researchgate.netnih.gov Other carbazole derivatives have shown potent inhibitory activity against kinases crucial for cancer cell proliferation, such as Pim-1, Pim-3, and Anaplastic Lymphoma Kinase (ALK). nih.gov

Future research will focus on using techniques like computational docking and molecular dynamics simulations to predict binding affinities and identify new potential targets. tandfonline.com For instance, computational studies have explored carbazole analogs as inhibitors of the human serotonin (B10506) transporter (hSERT), revealing potent binding to both active and allosteric sites. tandfonline.com Validating these predicted targets through in vitro assays, such as kinase inhibition assays and thermal shift assays, is an essential next step. nih.govnih.gov Furthermore, understanding how these analogs modulate signaling pathways, such as the JAK/STAT pathway, is crucial for elucidating their mechanism of action and identifying patient populations most likely to respond to treatment. mdpi.com

Table 1: Potential Molecular Targets for Carbazole-Based Analogs

| Target Class | Specific Target(s) | Compound Type/Example | Potential Therapeutic Area | Reference(s) |

| Apoptosis Regulators | BCL-2 | Carbazole-piperazine hybrid (ECPU-0001) | Lung Cancer | nih.gov, researchgate.net |

| Kinases | Pim-1, Pim-3, ALK, STAT3 | Pyrazolocarbazoles, Guanidinocarbazoles | Prostate Cancer, Leukemia | nih.gov, mdpi.com |

| Structural Proteins | Tubulin (Colchicine Binding Site) | Carbazole Sulfonamides | Breast Cancer, Multi-drug Resistant Cancers | nih.gov |

| DNA/Enzymes | Topoisomerase I (Topo I) | Carbazole Sulfonamides | General Anticancer | nih.gov |

| Orphan Receptors | RORγt | Carbazole Carboxamides | Cancer Immunotherapy | nih.gov |

| Neurotransporter | Serotonin Transporter (hSERT) | General Carbazole Analogs | Major Depressive Disorder | tandfonline.com |

Application of Advanced Pre-clinical Models for Comprehensive Efficacy and Mechanism Profiling

To thoroughly evaluate the therapeutic potential of new carbazole-3-carboxamide analogs, advanced preclinical models that accurately recapitulate human disease are indispensable. The primary method for assessing in vivo anticancer efficacy has been the use of xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. nih.govnih.gov For instance, a carbazole-piperazine hybrid, ECPU-0001, significantly inhibited tumor progression in a lung adenocarcinoma xenograft model. nih.gov Similarly, water-soluble carbazole sulfonamide derivatives have demonstrated robust in vivo antitumor efficacy in human HepG2 xenograft mouse models, with some compounds showing greater potency than standard chemotherapeutics. researchgate.netnih.gov

Future efforts should move towards more sophisticated models. These include patient-derived xenografts (PDXs), which involve implanting tumor tissue directly from a patient, providing a more clinically relevant model. Orthotopic xenograft models, where tumors are grown in the corresponding organ of origin, can also offer better insights into tumor progression and metastasis. researchgate.netnih.gov Beyond animal models, three-dimensional (3D) cell culture systems, such as spheroids and organoids, are becoming increasingly important for high-throughput screening and mechanistic studies, as they better mimic the tumor microenvironment. researchgate.net The choice of animal model itself is a critical variable, as physiological differences between mouse strains can influence the assessment of a drug's antitumor efficacy. nih.gov Therefore, using a diverse range of preclinical models is essential for comprehensive profiling and increasing the predictive value of preclinical findings for human clinical trials.

Strategic Lead Optimization for Specific Pre-clinical Biological Applications

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising compound (a "hit" or "lead") to produce a viable clinical candidate. For carbazole-3-carboxamide analogs, this involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties such as metabolic stability. nih.gov Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific chemical modifications influence biological activity. nih.gov

For example, research on carbazole derivatives has shown that introducing flexibility through rotatable bonds can increase inhibitory activity against cancer cells. nih.gov In one study, a series of carbazole amides, hydrazides, and hydrazones were synthesized and tested against various cancer cell lines, identifying a lead compound with an IC50 value as low as 9.77 µM against human melanoma cells. nih.govnih.gov Optimization of carbazole carboxamide RORγt agonists led to the identification of a compound, (R)-10f, with high agonistic activity (EC50 = 15.6 nM) and significantly improved metabolic stability in mouse liver microsomes. nih.gov Similarly, SAR studies of carbazole sulfonamides identified compounds with potent antiproliferative activity in the nanomolar range against several cancer cell lines, including multi-drug resistant ones. nih.gov These optimization efforts are guided by both in vitro assays and in vivo evaluations, aiming to produce a final compound with a desirable balance of efficacy and drug-like properties. researchgate.netnih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights of Carbazole Analogs

| Compound/Series | Target Cell Line(s) | Key Structural Feature(s) | IC50/EC50 Value(s) | Reference(s) |

| Compound 14a | A875 (Melanoma), 7901 (Gastric) | Carbazole hydrazone with o-vanillin | 9.77 µM, 11.8 µM | nih.gov, nih.gov |

| Compound 26 | HeLa (Cervical Cancer) | Isoxazolo[3,4-a]carbazole | 0.37 µM | nih.gov |

| Compound 3 | Calu1 (Lung Carcinoma) | Tetrahydrocarbazole derivative | 2.5 nM | nih.gov |

| Compounds 7 & 15 | Various, incl. MCF7/ADR (Resistant Breast) | Carbazole sulfonamide | 0.81-31.19 nM | nih.gov |

| (R)-10f | RORγt expressing cells | Optimized carbazole carboxamide | 15.6 nM (agonist EC50) | nih.gov |

| Compounds 10 & 11 | MCF7 (Breast), HepG2 (Liver), HeLa | Oxadiazole-containing carbazole | 6.44 µM, 7.68 µM, 10.09 µM | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Carbazole Analog Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of carbazole-3-carboxamide analogs. These computational tools can significantly accelerate the drug development pipeline by analyzing vast datasets to predict compound properties, identify novel drug targets, and design new molecular structures. nih.govdoaj.org

Q & A

Q. What are the standard synthetic protocols for Carbazole-3-carboxamide analogs, and how do reaction conditions influence yield and purity?

Carbazole-3-carboxamide derivatives are typically synthesized via Ullmann coupling or Buchwald-Hartwig amination to introduce substituents at the carbazole core. For example, divergent syntheses of carbazole alkaloids often employ palladium-catalyzed cross-coupling reactions under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and ligand selection (e.g., Xantphos) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate isomers and remove byproducts. Analytical validation using HPLC (C18 columns, UV detection at 244 nm) ensures purity >95% .

Q. Which spectroscopic techniques are most reliable for structural characterization of Carbazole-3-carboxamide analogs?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. - and -NMR confirm substituent positions on the carbazole ring, with characteristic aromatic proton signals at δ 7.5–8.5 ppm. For stereoisomers, circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Hypersil BDS C18 column) resolves enantiomeric purity . X-ray crystallography is recommended for absolute configuration determination, particularly for analogs with bicyclic or tetrahydropyran substituents .

Q. How should researchers design in vitro assays to evaluate the biological activity of Carbazole-3-carboxamide analogs?

Standard protocols involve cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. Dose-response curves (0.1–100 µM) and 48–72 hr incubation periods are typical. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are mandatory. For mechanistic studies, proteasome inhibition assays (e.g., 20S proteasome activity) validate target engagement, as seen in analogs like N-methyl carbazole-3-carboxamide .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for Carbazole-3-carboxamide analogs?

Discrepancies often arise from pharmacokinetic limitations. Advanced approaches include:

- Metabolic stability assays : Liver microsome incubations (human/rat) to assess CYP450-mediated degradation.

- Formulation optimization : Liposomal encapsulation or PEGylation to enhance bioavailability .

- Pharmacodynamic biomarkers : Proteasome activity (chymotrypsin-like) in tumor biopsies to confirm target modulation . Contradictory results may also stem from off-target effects, necessitating kinome-wide profiling or CRISPR-Cas9 screens .

Q. How can computational modeling guide the optimization of Carbazole-3-carboxamide analogs for selective kinase inhibition?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding poses in kinase ATP pockets (e.g., MAPK or AKT). Key parameters:

- Binding free energy (ΔG) : Analog 1 showed ΔG = -9.2 kcal/mol vs. MAPK14, correlating with IC = 0.8 µM .

- Residue interactions : Hydrogen bonding with hinge regions (e.g., Glu71 in AKT1) improves selectivity. Scaffold hopping (e.g., pyrazole-carboxamide hybrids) mitigates resistance mutations .

Q. What methodologies validate the proteasome as the primary target of Carbazole-3-carboxamide analogs?

- Competitive inhibition assays : Pre-incubation with MG-132 (proteasome inhibitor) reduces analog potency by >50% .

- Ubiquitin accumulation assays : Western blotting for polyubiquitinated proteins in treated cells.

- Cryo-EM structural analysis : Direct visualization of analog binding to 20S proteasome β5 subunit .

Data Analysis and Optimization

Q. How should researchers address batch-to-batch variability in Carbazole-3-carboxamide analog synthesis?

Statistical tools like Design of Experiments (DoE) optimize reaction parameters. For example, a Central Composite Design (CCD) for palladium-catalyzed reactions might test:

Q. What analytical criteria confirm the stability of Carbazole-3-carboxamide analogs under physiological conditions?

Accelerated stability studies (ICH guidelines):

- pH stability : Incubation in buffers (pH 1.2–7.4) at 37°C for 24 hr, monitored by HPLC .

- Photostability : Exposure to UV light (1.2 million lux·hr) with degradation ≤5% .

- Thermal stability : Heating at 40°C/75% RH for 4 weeks; analogs with electron-withdrawing groups (e.g., -CF) exhibit superior stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.